Comprehensive Technical Guide: 4'-Fluoro-3-(4-thiomethylphenyl)propiophenone (CAS 898781-18-5) in Medicinal Chemistry
Comprehensive Technical Guide: 4'-Fluoro-3-(4-thiomethylphenyl)propiophenone (CAS 898781-18-5) in Medicinal Chemistry
Executive Summary & Chemical Identity
4'-Fluoro-3-(4-thiomethylphenyl)propiophenone (CAS 898781-18-5) is a highly functionalized 1,3-diarylpropan-1-one derivative[1]. Belonging to the dihydrochalcone class of chemical scaffolds, this compound serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs)[2]. Its unique substitution pattern—a para-fluoro group on the acetophenone ring and a para-thiomethyl group on the benzyl ring—provides a versatile platform for downstream medicinal chemistry applications.
Structural Rationale & Mechanistic Significance
In rational drug design, the incorporation of specific functional groups is carefully calculated to optimize pharmacokinetics and synthetic viability. The architecture of 4'-Fluoro-3-(4-thiomethylphenyl)propiophenone is engineered for both versatility and biological stability[3]:
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Fluorine Substitution (4'-position): The introduction of a highly electronegative fluorine atom at the para position of the phenyl ring significantly enhances the metabolic stability of downstream drug candidates by blocking cytochrome P450-mediated para-hydroxylation. Furthermore, it modulates the lipophilicity (logP) and lowers the pKa of adjacent functional groups, improving overall membrane permeability.
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Thiomethyl Substitution (4-position): The thiomethyl (-SCH₃) ether acts as a dual-purpose synthetic handle. It can be selectively oxidized to a sulfoxide (-S(O)CH₃) or sulfone (-SO₂CH₃) to tune the hydrogen-bond acceptor capacity of the molecule. Alternatively, it can serve as a pseudo-halide in transition-metal-catalyzed cross-coupling reactions.
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Dihydrochalcone Backbone: Unlike rigid, planar chalcones, the saturated three-carbon propiophenone linker provides conformational flexibility, allowing the two aryl rings to adopt optimal binding geometries within target protein pockets[4].
Synthetic Methodologies & Self-Validating Protocols
The synthesis of 4'-Fluoro-3-(4-thiomethylphenyl)propiophenone relies on a robust two-step sequence: a Claisen-Schmidt condensation followed by a chemoselective reduction.
Synthetic workflow for 4'-Fluoro-3-(4-thiomethylphenyl)propiophenone via Aldol condensation.
Step 1: Claisen-Schmidt Condensation
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Causality: The base-catalyzed aldol condensation between 4-fluoroacetophenone and 4-(methylthio)benzaldehyde forms an α,β-unsaturated ketone. Ethanol is chosen as the solvent because the highly conjugated (E)-chalcone product is poorly soluble in cold ethanol, driving the reaction equilibrium forward via precipitation.
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Protocol:
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Dissolve 1.0 eq of 4-fluoroacetophenone and 1.0 eq of 4-(methylthio)benzaldehyde in absolute ethanol (0.5 M concentration).
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Cool the mixture to 0°C in an ice bath.
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Add 10% aqueous NaOH (1.2 eq) dropwise over 15 minutes to prevent localized heating and side-reactions (e.g., Cannizzaro reaction).
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Remove the ice bath and stir at room temperature for 4 hours.
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Filter the resulting bright yellow precipitate, wash with ice-cold ethanol, and dry in vacuo.
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Self-Validation: The success of this step is visually confirmed by the formation of a bright yellow solid (due to extended π-conjugation). Thin-Layer Chromatography (TLC) will show a highly UV-active spot with a lower Rf than the starting materials.
Step 2: Chemoselective Reduction
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Causality: Standard catalytic hydrogenation (e.g., Pd/C with H₂) is contraindicated here; the lone pairs on the sulfur atom of the thiomethyl group will rapidly poison the palladium catalyst. To circumvent this, a sodium borohydride-nickel chloride (NaBH₄/NiCl₂) system is employed. This combination generates nickel boride (Ni₂B) in situ, which acts as a highly chemoselective catalyst to reduce the α,β-unsaturated double bond without over-reducing the carbonyl group or being deactivated by the thioether[5].
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Protocol:
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Dissolve the chalcone intermediate (1.0 eq) and NiCl₂·6H₂O (0.2 eq) in a 1:1 mixture of Methanol and THF.
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Cool the dark green solution to 0°C.
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Carefully add NaBH₄ (2.0 eq) in small portions. Caution: Vigorous effervescence (H₂ gas evolution) will occur, and the solution will turn black as Ni₂B is generated[5].
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Stir at 0–10°C for 30–45 minutes.
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Quench the reaction carefully with saturated aqueous NH₄Cl and extract with Ethyl Acetate.
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Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
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Self-Validation: The reaction is self-validating through a stark color change: the bright yellow color of the conjugated chalcone dissipates as the double bond is reduced, yielding a colorless to pale-yellow oil or solid[5]. Analytically, ¹H NMR will confirm the disappearance of the vinylic protons[4].
Data Presentation: Analytical Characterization
To ensure rigorous quality control, the synthesized 4'-Fluoro-3-(4-thiomethylphenyl)propiophenone must be validated against expected physicochemical and spectroscopic parameters[1][2][4].
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 898781-18-5 |
| IUPAC Name | 1-(4-fluorophenyl)-3-[4-(methylthio)phenyl]propan-1-one |
| Molecular Formula | C₁₆H₁₅FOS |
| Molecular Weight | 274.35 g/mol |
| Appearance | White to pale yellow solid/powder |
| Target Purity (HPLC) | ≥ 96.0% |
Table 2: Analytical Validation Data (Expected ¹H NMR Shifts, 400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.95 - 8.05 | Multiplet | 2H | Ar-H (F-phenyl, ortho to C=O) |
| ~7.20 - 7.25 | Doublet | 2H | Ar-H (S-phenyl, ortho to S-CH₃) |
| ~7.10 - 7.18 | Doublet | 2H | Ar-H (S-phenyl, meta to S-CH₃) |
| ~7.05 - 7.15 | Triplet | 2H | Ar-H (F-phenyl, meta to C=O) |
| ~3.20 - 3.28 | Triplet | 2H | -CH₂- (alpha to C=O) |
| ~3.00 - 3.08 | Triplet | 2H | -CH₂- (beta to C=O, benzylic) |
| ~2.45 | Singlet | 3H | -S-CH₃ (Thiomethyl group) |
Downstream Applications in Drug Development
The 1,3-diarylpropan-1-one scaffold of CAS 898781-18-5 is a privileged structure in medicinal chemistry. Its primary application lies in its use as a dielectrophilic/nucleophilic building block for the synthesis of complex heterocycles. By reacting the ketone with various hydrazines, researchers can rapidly access 1,5-diarylpyrazole libraries. Similarly, condensation with amidines or guanidines yields substituted pyrimidines. These heterocyclic derivatives are extensively explored in the development of kinase inhibitors, anti-inflammatory agents, and metabolic modulators.
References
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[1] 4'-FLUORO-3-(4-THIOMETHYLPHENYL)PROPIOPHENONE (898781-18-5). ChemicalBook. 1
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[2] 4'-FLUORO-3-(4-THIOMETHYLPHENYL)PROPIOPHENONE Properties. ChemicalBook. 2
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[3] Synthesis of chalcones and their subsequent transformations to dihydrochalcones using unconventional yeast strains. ResearchGate. 3
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[5] Dhawan, D.; Grover, S.K. Facile Reduction of Chalcones to Dihydrochalcones with NaBH₄/Ni²⁺ System. Synthetic Communications, 1992.5
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[4] Synthesis and Anti-Saprolegnia Activity of New 2',4'-Dihydroxydihydrochalcone Derivatives. MDPI Molecules, 2020. 4
